molecular formula C10H10O2 B159188 3,3-Dimethyl-2-benzofuran-1(3H)-one CAS No. 1689-09-4

3,3-Dimethyl-2-benzofuran-1(3H)-one

Cat. No.: B159188
CAS No.: 1689-09-4
M. Wt: 162.18 g/mol
InChI Key: YFBZUWUJSCLVST-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-benzofuran-1(3H)-one: is an organic compound belonging to the benzofuran family It is characterized by a benzene ring fused with a furan ring, with two methyl groups attached to the third carbon of the benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-benzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of 2,2-dimethyl-1-phenylethanone with an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes intramolecular cyclization to form the benzofuran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

3,3-Dimethyl-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-benzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbenzofuran: Similar structure but with different substitution pattern.

    3-Methyl-2-benzofuran-1(3H)-one: Lacks one methyl group compared to 3,3-Dimethyl-2-benzofuran-1(3H)-one.

    2-Benzofuran-1(3H)-one: Parent compound without methyl substitutions.

Uniqueness

This compound is unique due to the presence of two methyl groups at the third carbon, which can influence its chemical reactivity and physical properties. This substitution pattern can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

3,3-dimethyl-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-10(2)8-6-4-3-5-7(8)9(11)12-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBZUWUJSCLVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168618
Record name 3,3-Dimethylphthalide
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1689-09-4
Record name 3,3-Dimethylphthalide
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Record name 3,3-Dimethylphthalide
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Record name 3,3-Dimethylphthalide
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Record name 3,3-dimethylphthalide
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Synthesis routes and methods

Procedure details

To a solution of 2-bromobenzoic acid (500 mg, 2.49 mmol) in THF (12.0 ml) cooled at −78° C. was added 2.5M n-BuLi/Hexane (2.0 ml). After stirring for 18 minutes, acetone (0.91 ml, 12.4 mmol) was added. The reaction was allowed to warm to room temperature after 5 minutes at −78° C., and then quenched into 10% HCl aqueous solution (50 ml). The acidic solution was rapidly stirred for 1 hour, and then extracted with EtOAc. The combined organic layers were washed with saturated NaHCO3, brine, dried with anhydrous Na2SO4, and rotary evaporated to give a mixture. Gradient chromatography of the mixture through silica gel column eluted with 20% to 30% EtOAc in hexane afforded 3,3-dimethyl-2-benzofuran-1(3H)-one as a white solid (161 mg, 40%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
n-BuLi Hexane
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.91 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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